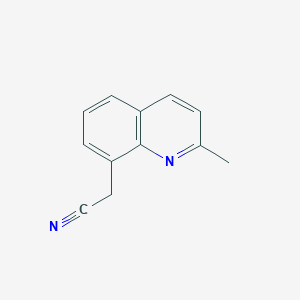

2-(2-Methylquinolin-8-yl)acetonitrile

Beschreibung

Eigenschaften

Molekularformel |

C12H10N2 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2-(2-methylquinolin-8-yl)acetonitrile |

InChI |

InChI=1S/C12H10N2/c1-9-5-6-10-3-2-4-11(7-8-13)12(10)14-9/h2-6H,7H2,1H3 |

InChI-Schlüssel |

QKTGUMAKZHQPGN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=CC=C2CC#N)C=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

2-(Quinolin-2-yl)acetonitrile (CAS 14068-28-1)

- Structural Differences: Lacks the methyl group at position 2 of the quinoline ring.

- The nitrile group retains similar electronic effects for further modifications.

- Applications : Widely used as an intermediate in drug development and agrochemical synthesis. Its simpler structure allows easier synthesis but may offer less stability compared to methyl-substituted analogs .

Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile Derivatives

- Structural Differences: Replaces the quinoline core with a coumarin (chromen-2-one) system. Contains an ester-linked methyl group and an oxygen atom in the lactone ring.

- Electronic Properties: Density Functional Theory (DFT) studies reveal HOMO-LUMO orbitals localized on the coumarin ring, differing from quinoline’s delocalized π-system. The carbonyl group increases electron-withdrawing effects, altering reactivity .

2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile

- Structural Differences: Features a benzonitrile core with two ethoxycoumarin substituents and an amino group.

- Electronic Properties: The ethoxy groups enhance solubility in polar solvents, while the amino group introduces hydrogen-bonding capability. The nitrile in the benzonitrile core is less reactive than acetonitrile due to conjugation with the aromatic ring .

- Applications : Investigated for optoelectronic applications due to extended conjugation and tunable emission.

Zinc Complexes with 2-Methylquinolin-8-olate Ligands

- Structural Differences: The nitrile group is absent; instead, the quinoline oxygen participates in coordination with Zn(II).

- Electronic Properties : The N,O-chelating ligand creates a distorted tetrahedral geometry around Zn, with iodide ligands contributing to charge balance. The methyl group stabilizes the ligand’s coordination .

- Applications : Relevant in catalysis and materials science, particularly for designing metal-organic frameworks (MOFs).

N-(2-Methylquinolin-8-yl)acetamide

- Structural Differences : Replaces the nitrile group with an acetamide moiety.

- Electronic Properties : The amide group introduces hydrogen-bonding capacity and polarity, increasing solubility in aqueous media. Reduced electrophilicity compared to the nitrile limits cross-coupling reactivity .

- Applications: Explored in medicinal chemistry for antimicrobial or anticancer activity due to the quinoline-acetamide pharmacophore.

Comparative Data Table

Research Findings and Insights

- Reactivity: The nitrile group in 2-(2-methylquinolin-8-yl)acetonitrile facilitates nucleophilic additions or cyclization reactions, distinguishing it from amide or ester analogs .

- Steric Effects: The 2-methyl group in quinoline derivatives enhances thermal stability but may reduce accessibility for metal coordination compared to unsubstituted analogs .

- Computational Studies: DFT analyses (e.g., using Gaussian software) highlight electronic differences between coumarin- and quinoline-based nitriles, guiding synthetic design .

Methodological Notes

Structural characterization of these compounds often employs:

- Single-crystal X-ray diffraction (using SHELX or WinGX ).

- Spectroscopic techniques : IR confirms nitrile (~2200 cm⁻¹) and amide (~1650 cm⁻¹) stretches, while NMR elucidates substitution patterns .

- Thermal analysis : Melting points (e.g., 330–332°C for coumarin derivatives ) reflect purity and stability.

Q & A

Q. What are the standard synthetic routes for 2-(2-Methylquinolin-8-yl)acetonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution, where 2-methyl-8-hydroxyquinoline reacts with bromoacetonitrile or chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction temperatures between 60–80°C and extended reaction times (12–24 hours) optimize yields. Solvent polarity and catalyst selection (e.g., phase-transfer catalysts) significantly impact reaction efficiency .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

- 1H/13C NMR : Confirms substitution patterns and nitrile group presence.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight.

- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing. SHELX programs (e.g., SHELXL) refine crystallographic data, with R-factors < 5% indicating high precision .

Q. What are the documented biological activities of structurally related quinoline-acetonitrile derivatives?

Quinoline derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. The nitrile group enhances binding to biological targets (e.g., kinases) via dipole interactions or covalent bonding. For example, thiophene-containing analogs show antibacterial activity against Staphylococcus aureus .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during impurity analysis?

- Purification : Use preparative HPLC or column chromatography to isolate impurities.

- Cross-validation : Combine 2D NMR (COSY, HSQC) with HRMS to distinguish regioisomers.

- Crystallographic validation : Single-crystal X-ray diffraction definitively assigns structural configurations .

Q. What computational strategies predict the reactivity of the nitrile group in catalytic transformations?

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations model reaction pathways (e.g., nitrile hydrolysis to carboxylic acids).

- Molecular docking : Predicts binding affinities with biological targets (e.g., cytochrome P450 enzymes) to guide drug design .

Q. How can catalytic systems for Suzuki-Miyaura coupling involving this compound be optimized?

- Catalyst screening : Test Pd(OAc)₂ with XPhos or SPhos ligands in solvent systems like DME/H₂O (4:1).

- Temperature control : 80–100°C under inert atmosphere improves cross-coupling efficiency.

- Post-reaction analysis : Monitor byproducts via LC-MS to adjust stoichiometry and reduce homocoupling .

Q. How are crystallographic twinning and disorder addressed in structural refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.